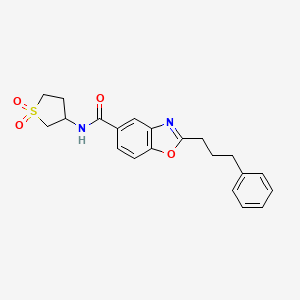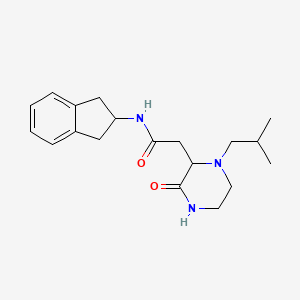![molecular formula C14H17Cl2NO2 B6067781 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6067781.png)
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as CMH, is a chemical compound that has been used for scientific research purposes. CMH is a potent and selective inhibitor of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders.
作用机制
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride reduces the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been shown to have antidepressant and antipsychotic effects, which are believed to be mediated by the dopamine D3 receptor.
Biochemical and Physiological Effects
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is the primary reward center of the brain. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also reduces the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation. In addition, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to increase the expression of the brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
实验室实验的优点和局限性
The advantages of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also has a long half-life, which allows for sustained inhibition of the dopamine D3 receptor. The limitations of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several future directions for the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in scientific research. One direction is to study the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more selective and potent inhibitors of the dopamine D3 receptor, which could have greater therapeutic potential. Finally, the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成方法
The synthesis method of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 2-chlorophenol with n-butyllithium and 1-bromo-4-(2-butynyl)morpholine, followed by the addition of hydrochloric acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride with high purity.
科学研究应用
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been widely used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and methamphetamine addiction. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been used to study the role of the dopamine D3 receptor in depression, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
4-[4-(2-chlorophenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16;/h1-2,5-6H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPXOADXNMGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)


![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B6067758.png)

![2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6067770.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6067775.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067786.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6067797.png)